molecular formula C12H6ClNO2S2 B12640165 5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde CAS No. 920536-30-7

5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde

Cat. No.: B12640165
CAS No.: 920536-30-7
M. Wt: 295.8 g/mol
InChI Key: BWOMZZXGSAZVSC-UHFFFAOYSA-N
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Description

5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde is a heterocyclic compound that features a benzothiazole ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde typically involves the reaction of 5-chloro-1,3-benzothiazole-2-thiol with furan-2-carbaldehyde. This reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the aldehyde group, converting it into the corresponding alcohol.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: 5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-methanol.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzothiazole ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the furan ring can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1,3-benzothiazole-2-thiol: A precursor in the synthesis of the target compound.

    Furan-2-carbaldehyde: Another precursor used in the synthesis.

    5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde: A structurally similar compound with a benzoxazole ring instead of a benzothiazole ring.

Uniqueness

5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde is unique due to the presence of both benzothiazole and furan rings in its structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

920536-30-7

Molecular Formula

C12H6ClNO2S2

Molecular Weight

295.8 g/mol

IUPAC Name

5-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde

InChI

InChI=1S/C12H6ClNO2S2/c13-7-1-3-10-9(5-7)14-12(17-10)18-11-4-2-8(6-15)16-11/h1-6H

InChI Key

BWOMZZXGSAZVSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)SC3=CC=C(O3)C=O

Origin of Product

United States

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